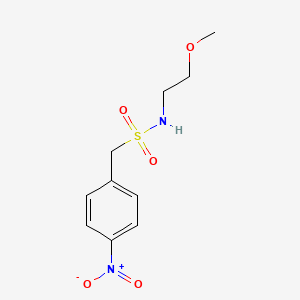
N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide, also known as MNMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNMS belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry and drug discovery due to their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide is not fully understood. However, it is believed that N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. For example, N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide has been shown to inhibit the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This inhibition leads to a decrease in the production of bicarbonate ions, which can have a wide range of physiological effects.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide has been found to have antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide has also been studied for its potential use as a fluorescent probe for detecting NO in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide in lab experiments is its diverse range of biological activities. N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide has been shown to have antitumor, anti-inflammatory, and antibacterial activities, making it a versatile compound for studying a wide range of biological processes. Additionally, N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide has been found to be relatively stable under a variety of experimental conditions, making it a reliable tool for studying biological systems.
However, there are also some limitations to using N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide in lab experiments. For example, N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide has been found to be relatively insoluble in water, which can make it difficult to use in certain experimental setups. Additionally, N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide has been found to be toxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide. One area of research could be focused on understanding the exact mechanism of action of N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide. This could involve studying the interactions of N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide with specific enzymes and signaling pathways in the body. Another area of research could be focused on developing new synthetic methods for N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide that could improve its yield and purity. Additionally, N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide could be further studied for its potential use as a fluorescent probe for detecting NO in biological systems. Finally, N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide could be studied for its potential use in drug discovery and medicinal chemistry, particularly for the development of new anticancer and anti-inflammatory agents.
Métodos De Síntesis
N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide can be synthesized using a two-step reaction process. In the first step, 4-nitrobenzenesulfonyl chloride is reacted with 2-methoxyethylamine to form N-(2-methoxyethyl)-4-nitrobenzenesulfonamide. In the second step, the resulting compound is reacted with formaldehyde to form N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor, anti-inflammatory, and antibacterial activities. N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide has also been studied for its potential use as a fluorescent probe for detecting nitric oxide (NO) in biological systems. Additionally, N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a key role in the regulation of acid-base balance in the body.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-1-(4-nitrophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c1-17-7-6-11-18(15,16)8-9-2-4-10(5-3-9)12(13)14/h2-5,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPWTRJOPDELHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

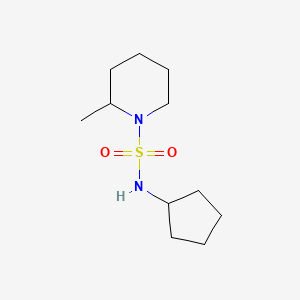
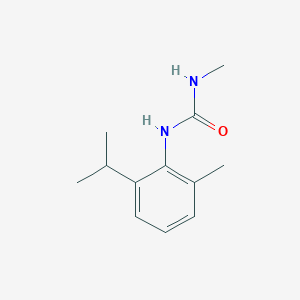
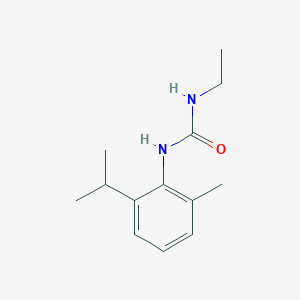
![1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7526451.png)
![1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene](/img/structure/B7526453.png)

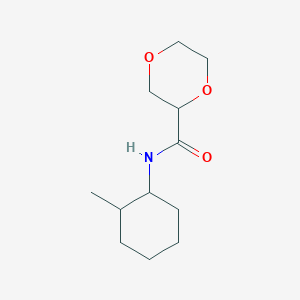
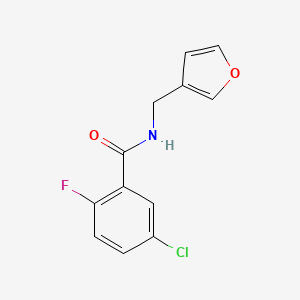
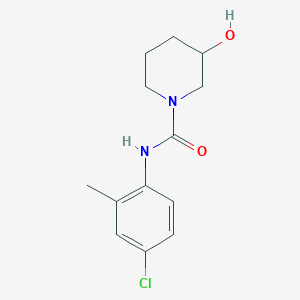
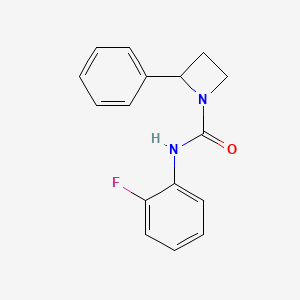


![4-[[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]methyl]-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7526536.png)
![5-chloro-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B7526540.png)